[(3S)-2-methylhex-4-en-3-yl]benzene
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Overview
Description
[(3S)-2-methylhex-4-en-3-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a (3S)-2-methylhex-4-en-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2-methylhex-4-en-3-yl]benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(3S)-2-methylhex-4-en-3-yl]benzene undergoes various types of chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bond in the hexenyl group to form the corresponding hexyl derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated hexylbenzene.
Substitution: Nitrobenzene, sulfonylbenzene, and halobenzene derivatives.
Scientific Research Applications
[(3S)-2-methylhex-4-en-3-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(3S)-2-methylhex-4-en-3-yl]benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Propylbenzene: Benzene with a propyl group.
Uniqueness
[(3S)-2-methylhex-4-en-3-yl]benzene is unique due to the presence of the (3S)-2-methylhex-4-en-3-yl group, which imparts distinct chemical and physical properties compared to simpler alkylbenzenes.
Properties
CAS No. |
78019-45-1 |
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Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
[(3S)-2-methylhex-4-en-3-yl]benzene |
InChI |
InChI=1S/C13H18/c1-4-8-13(11(2)3)12-9-6-5-7-10-12/h4-11,13H,1-3H3/t13-/m1/s1 |
InChI Key |
LRXGHIYZVXFYRP-CYBMUJFWSA-N |
Isomeric SMILES |
CC=C[C@@H](C1=CC=CC=C1)C(C)C |
Canonical SMILES |
CC=CC(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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